Cas no 25122-41-2 (Clobetasol)
Clobetasol Chemical and Physical Properties
Names and Identifiers
-
- Clobetasol
- 17-(2-Chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8, 11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- CLOBETASOL ,WHITE TO OFF-WHITE SOLID
- 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
- Clobetasol [INN:BAN]
- Clobetasolum
- Clobetasolum [INN-Latin]
- EINECS 246-633-8
- UNII-ADN79D536H
- BETAMETHASONE IMPURITY B (EP IMPURITY)
- Clobetasolum (INN-Latin)
- CLOBETASOL [MI]
- EN300-19844878
- DTXSID2048955
- 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione (Clobetasol)
- SCHEMBL3996
- clobetasolo
- Clobecort Amex (TN)
- D07AD01
- Clofenazon
- CAS-25122-41-2
- (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-1-(2-chloroacetyl)-9b-fluoro-1,10-dihydroxy-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- CLOBETASOL [WHO-DD]
- (11beta,16beta)-21-chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione
- CS-0450071
- ADN79D536H
- AC-1775
- Pregna-1,4-diene-3,20-dione, 21-chloro-9-fluoro-11,17-dihydroxy-16-methyl-, (11.beta.,16.beta.)-
- Clobecort Amex
- Clobetasol impurity G (PhEur)
- 25122-41-2
- DB11750
- CHEBI:205919
- J-015820
- Q4224007
- HSDB 7994
- (1R,2S,10S,11S,13S,14R,15S,17S)-14-(2-chloroacetyl)-1-fluoro-14,17-dihydroxy-2,13,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-dien-5-one
- furfurylacrylate
- DTXCID9028881
- D07715
- Dovate
- Tox21_113384
- AKOS025401451
- Pregna-1,4-diene-3,20-dione, 21-chloro-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16beta)-
- BETAMETHASONE IMPURITY B [EP IMPURITY]
- Clobetasol (1.0 mg/mL in Methanol)
- Clobetasol, >=95.0% (HPLC), pharmaceutical impurity standard
- (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- CLOBETASOL PROPIONATE IMPURITY G [EP IMPURITY]
- CLOBETASOL [INN]
- CLOBETASOL [VANDF]
- NCGC00164580-01
- Clobetasol (INN)
- CHEMBL1201362
- FCSHDIVRCWTZOX-DVTGEIKXSA-N
-
- MDL: MFCD03695616
- Inchi: 1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
- InChI Key: FCSHDIVRCWTZOX-DVTGEIKXSA-N
- SMILES: ClCC([C@]1([C@@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@@]21C)O)F)=O)O)=O
Computed Properties
- Exact Mass: 410.16600
- Monoisotopic Mass: 410.166
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 808
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 74.6A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: 220-222°C
- Boiling Point: 555.1±50.0 °C at 760 mmHg
- Flash Point: 289.5±30.1 °C
- Refractive Index: 1.582
- PSA: 74.60000
- LogP: 3.14220
- Vapor Pressure: No data available
Clobetasol Security Information
- Signal Word:Danger
- Hazard Statement: H360 (92.68%) H373 (97.56%) H413 (92.68%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 61-48/20/21-53-62
- Safety Instruction: 53-36/37-45
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
Clobetasol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C583490-10mg |
Clobetasol |
25122-41-2 | 10mg |
$ 215.00 | 2023-09-08 | ||
| TRC | C583490-100mg |
Clobetasol |
25122-41-2 | 100mg |
$ 1633.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391181-50 mg |
Clobetasol, |
25122-41-2 | 50mg |
¥2,181.00 | 2023-07-10 | ||
| Enamine | EN300-19844878-0.05g |
25122-41-2 | 0.05g |
$2755.0 | 2023-09-16 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-391181-50mg |
Clobetasol, |
25122-41-2 | 50mg |
¥2181.00 | 2023-09-05 | ||
| A2B Chem LLC | AB27521-20mg |
Pregna-1,4-diene-3,20-dione, 21-chloro-9-fluoro-11,17-dihydroxy-16-methyl-, (11β,16β)- |
25122-41-2 | > 95% | 20mg |
$284.00 | 2024-04-20 |
Clobetasol Suppliers
Clobetasol Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on Clobetasol
Comprehensive Overview of Clobetasol (CAS No. 25122-41-2): Properties, Applications, and Modern Therapeutic Insights
Clobetasol, with the CAS number 25122-41-2, is a potent synthetic corticosteroid widely recognized for its anti-inflammatory and immunosuppressive properties. As a topical glucocorticoid, it is primarily used to treat various dermatological conditions, including eczema, psoriasis, and lichen planus. The compound's efficacy stems from its ability to inhibit the release of pro-inflammatory cytokines, reducing redness, swelling, and itching. Its high potency makes it a preferred choice for severe skin disorders, though its use requires careful medical supervision to avoid adverse effects like skin atrophy or systemic absorption.
In recent years, Clobetasol has garnered attention in dermatology research due to its role in addressing chronic inflammatory skin diseases. Patients and healthcare providers frequently search for terms like "Clobetasol side effects", "Clobetasol vs. hydrocortisone", and "how long does Clobetasol take to work", reflecting widespread interest in its safety and comparative efficacy. Studies have also explored its off-label uses, such as in alopecia areata treatment, further expanding its therapeutic potential. The compound's molecular structure (C22H26ClFO4) contributes to its lipophilicity, enhancing skin penetration and localized action.
The pharmaceutical industry continues to innovate with Clobetasol-based formulations, including foams, lotions, and shampoos, to improve patient compliance and target specific conditions like scalp psoriasis. Environmental and stability considerations are also critical, as the CAS 25122-41-2 compound must be stored under controlled conditions to maintain potency. With rising global prevalence of autoimmune skin disorders, Clobetasol remains a cornerstone in dermatologic therapy, balancing efficacy with risk management.
Emerging trends highlight the integration of Clobetasol in combination therapies, particularly with calcineurin inhibitors or moisturizing agents, to mitigate side effects. Searches for "natural alternatives to Clobetasol" and "Clobetasol during pregnancy" underscore patient concerns about long-term use and safety profiles. Regulatory agencies emphasize the importance of prescription-only access to prevent misuse, aligning with global standards for high-potency steroids. As research advances, Clobetasol exemplifies the intersection of traditional pharmacology and modern precision medicine.
From a biochemical perspective, Clobetasol (CAS 25122-41-2) binds to glucocorticoid receptors, modulating gene expression to suppress inflammation. Its fluorinated structure enhances receptor affinity, explaining its superior potency compared to non-halogenated steroids. Despite its benefits, discussions on "Clobetasol withdrawal symptoms" and "tapering off Clobetasol" reflect the need for gradual discontinuation protocols. The compound's half-life and metabolic pathways are also key areas of pharmacokinetic research, ensuring optimal dosing strategies.
In conclusion, Clobetasol (CAS 25122-41-2) stands as a pivotal agent in dermatology, addressing both common and complex skin conditions. Its evolving applications, coupled with patient-centric formulations, reinforce its relevance in contemporary medicine. Ongoing studies and real-world data will continue to shape its role in therapeutic regimens, ensuring safer and more effective outcomes for diverse patient populations.
25122-41-2 (Clobetasol) Related Products
- 378-44-9(Betamethasone)
- 426-13-1(Fluorometholone)
- 50-02-2(Dexamethasone)
- 23495-06-9(Pregna-1,4-diene-3,20-dione,9-fluoro-11,17,21-trihydroxy-16-methyl-, labeled with tritium, (11b,16a)-)
- 1879-77-2(Doxybetasol)
- 358731-91-6(Dexamethasone-d)
- 338-95-4(Isoflupredone)
- 3841-11-0(Androsta-1,4-dien-3-one,9-fluoro-11,17-dihydroxy-17-(2-hydroxy-1-oxopropyl)-, (11b,17a)-)
- 54063-32-0(Clobetasone)
- 98651-66-2(Halobetasol)